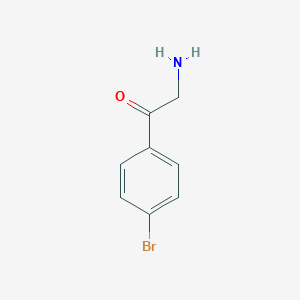

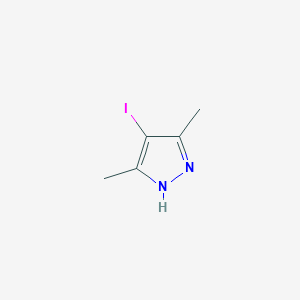

![molecular formula C8H13N3O2 B181112 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid CAS No. 842977-00-8](/img/structure/B181112.png)

3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

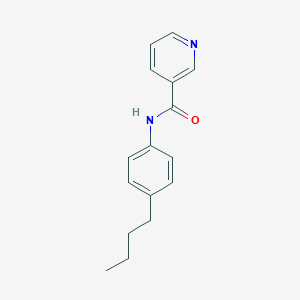

The compound “3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid” belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid”, involves various techniques. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The structure of these derivatives is also studied using molecular docking studies .Chemical Reactions Analysis

The in situ hydrolysis reactions play a significant role in the assembly processes of coordination polymers based on in situ formed 3,5-di (1H-1,2,4-triazol-1-yl)benzoic acid . These reactions regulate the structure via changing the concentration of HDTBA during the assembly process, which in turn regulates the coordination competition between HDTBA and inorganic anions, thus generating different structures .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are studied using various techniques. For instance, the IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Applications De Recherche Scientifique

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They have been found to exhibit a wide range of biological activities and are used in various scientific fields . Here are some general applications of triazoles:

-

Pharmacology : Triazoles are known for their versatile biological activities. They can bind in the biological system with a variety of enzymes and receptors, showing activities such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . For example, fluconazole and voriconazole are triazole-containing drugs used as antifungals .

-

Organocatalysis : Triazoles can also be used in organocatalysis, a sub-discipline of chemistry where small organic molecules induce chemical reactions .

-

Agrochemicals : Triazoles have applications in the field of agrochemicals .

-

Materials Science : Triazoles are used in materials science for the construction of diverse novel bioactive molecules .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-5(8(12)13)4-11-7(3)9-6(2)10-11/h5H,4H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMOIKPHHLOTEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390321 |

Source

|

| Record name | 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid | |

CAS RN |

842977-00-8 |

Source

|

| Record name | 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

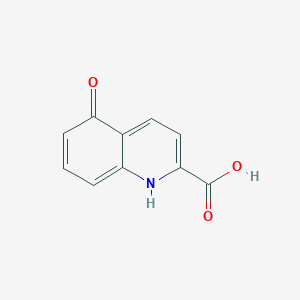

![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)